5-Bromo-2,4-dimethoxybenzyl alcohol
Overview
Description
5-Bromo-2,4-dimethoxybenzyl alcohol is an electrophilic brominating agent . It is used in the synthesis of aryllithiums, organoiron compounds, and chromenes . It is also used in the synthesis of nucleophiles, synthons, and amaryllidaceae alkaloids .
Synthesis Analysis
This compound has been used in the synthesis of various compounds. For example, 2,4-Dimethoxybenzyl alcohol reacts with trifluoroacetic acid to yield calix resorcinarene octamethyl ether, which on demethylation and acetylation yields the derived octa-acetate .Molecular Structure Analysis
The molecular formula of this compound is C9H11BrO3 . The InChI code is 1S/C9H11BrO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-4,11H,5H2,1-2H3 .Chemical Reactions Analysis
2,4-Dimethoxybenzyl alcohol reacts with trifluoroacetic acid to yield calix resorcinarene octamethyl ether, which on demethylation and acetylation yields the derived octa-acetate .Physical and Chemical Properties Analysis
This compound is a white to pink-purple crystalline powder . It is insoluble in water and hexane, but soluble in acetone, chloroform, dichloromethane, ethyl acetate, methanol, and toluene .Scientific Research Applications
Synthesis of Alkaloids and Medicinal Compounds
5-Bromo-2,4-dimethoxybenzyl alcohol is used in the synthesis of various alkaloids and medicinal compounds. For example, a study by Rosa et al. (1997) demonstrated its use in the synthesis of amaryllidaceae alkaloids like vasconine, assoanine, and pratosine through radical cyclisation methods (Rosa et al., 1997). Similarly, Lee et al. (2001) described its application in synthesizing mycophenolic acid and its analogs, highlighting its significance in medicinal chemistry (Lee et al., 2001).
Photolysis and Photochemistry Studies
Studies on the photolysis of benzyl halides and acetates, including 3,5-dimethoxybenzyl derivatives, have been conducted to understand their reaction mechanisms. Appleton et al. (1977, 1980) explored the photolysis of various benzyl compounds, including dimethoxybenzyl derivatives, in different alcohol solvents, providing insights into their solvolysis products and non-ionic reaction mechanisms (Appleton et al., 1977, 1980).
Structural Analysis in Dendrimer Synthesis
The structural properties of this compound derivatives have been analyzed in the context of dendrimer synthesis. For instance, Pan et al. (2004, 2005) conducted studies on the structure determination of dimethoxybenzyl derivatives from X-ray diffraction data, which is pivotal for understanding and developing dendritic materials (Pan et al., 2004, 2005).
Application in Biomimetic Oxidation
Kumar et al. (2007) described the use of 3,4-Dimethoxybenzyl alcohol, a related compound, in biomimetic oxidation catalyzed by iron(III) porphyrins and horseradish peroxidase in ionic liquids, indicating its potential in simulating natural processes (Kumar et al., 2007).
Mechanism of Action
Safety and Hazards
5-Bromo-2,4-dimethoxybenzyl alcohol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Properties
IUPAC Name |
(5-bromo-2,4-dimethoxyphenyl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-8-4-9(13-2)7(10)3-6(8)5-11/h3-4,11H,5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHVZRBOTWOZIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CO)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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